molecular formula C11H5Cl2F7N2O B11972359 N-(2,6-Dichlorobenzylidene)-2,2,3,3,4,4,4-heptafluorobutanehydrazonic acid

N-(2,6-Dichlorobenzylidene)-2,2,3,3,4,4,4-heptafluorobutanehydrazonic acid

Cat. No.: B11972359
M. Wt: 385.06 g/mol
InChI Key: CXWAOZMSJZDDPN-IPBDZQFASA-N
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Description

N-(2,6-Dichlorobenzylidene)-2,2,3,3,4,4,4-heptafluorobutanehydrazonic acid is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound is notable for its unique structure, which includes both dichlorobenzylidene and heptafluorobutanehydrazonic acid moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichlorobenzylidene)-2,2,3,3,4,4,4-heptafluorobutanehydrazonic acid typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 2,2,3,3,4,4,4-heptafluorobutanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice can be optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichlorobenzylidene)-2,2,3,3,4,4,4-heptafluorobutanehydrazonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(2,6-Dichlorobenzylidene)-2,2,3,3,4,4,4-heptafluorobutanehydrazonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorobenzylidene)-2,2,3,3,4,4,4-heptafluorobutanehydrazonic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and repair. By inhibiting this enzyme, the compound can induce DNA damage and ultimately lead to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-Dichlorobenzylidene)-2,2,3,3,4,4,4-heptafluorobutanehydrazonic acid is unique due to its heptafluorobutanehydrazonic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C11H5Cl2F7N2O

Molecular Weight

385.06 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2,2,3,3,4,4,4-heptafluorobutanamide

InChI

InChI=1S/C11H5Cl2F7N2O/c12-6-2-1-3-7(13)5(6)4-21-22-8(23)9(14,15)10(16,17)11(18,19)20/h1-4H,(H,22,23)/b21-4+

InChI Key

CXWAOZMSJZDDPN-IPBDZQFASA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C(C(C(F)(F)F)(F)F)(F)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C(C(C(F)(F)F)(F)F)(F)F)Cl

Origin of Product

United States

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